Ethyl 4-bromo-2-(2-bromoethyl)butanoate
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Overview
Description
Ethyl 4-bromo-2-(2-bromoethyl)butanoate is an organic compound with the molecular formula C8H14Br2O2. It is a derivative of butanoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by bromine atoms. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate can be synthesized through a multi-step process involving the bromination of butanoic acid derivatives. One common method involves the esterification of 4-bromo-2-(2-bromoethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-2-(2-bromoethyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted butanoates.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Nucleophilic Substitution: Substituted butanoates.
Reduction: Corresponding alcohols.
Elimination: Alkenes.
Scientific Research Applications
Ethyl 4-bromo-2-(2-bromoethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-(2-bromoethyl)butanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Ethyl 4-bromobutyrate: Similar in structure but lacks the additional bromine atom at position 2.
Ethyl 2-bromobutyrate: Similar but with the bromine atom at position 2 instead of position 4.
Ethyl 2-bromo-2-methylbutanoate: Contains a methyl group at position 2 along with the bromine atom.
Uniqueness: Ethyl 4-bromo-2-(2-bromoethyl)butanoate is unique due to the presence of two bromine atoms at distinct positions, which enhances its reactivity and versatility in chemical synthesis. This dual bromination allows for more diverse chemical transformations compared to its analogs .
Properties
Molecular Formula |
C8H14Br2O2 |
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Molecular Weight |
302.00 g/mol |
IUPAC Name |
ethyl 4-bromo-2-(2-bromoethyl)butanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3 |
InChI Key |
IBBJACJUQJNKFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCBr)CCBr |
Origin of Product |
United States |
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